Ácido glutámico N-t-butoxicarbonil éster fenil α

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

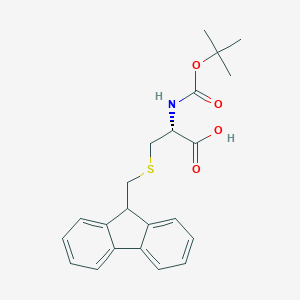

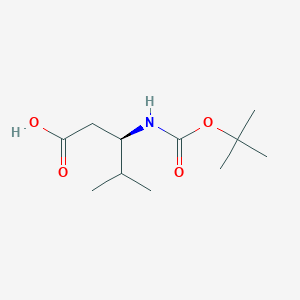

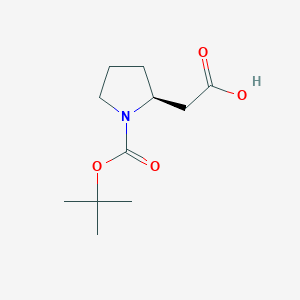

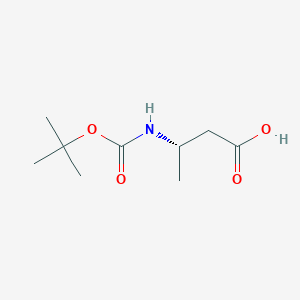

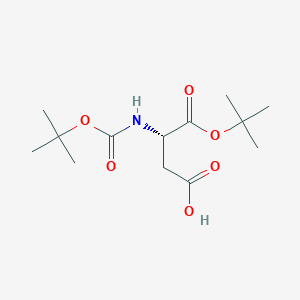

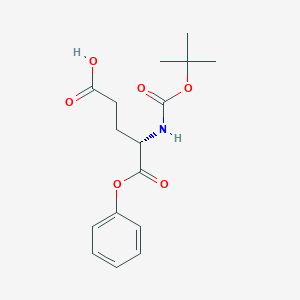

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, also known as N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado varias búsquedas para encontrar aplicaciones de investigación científica detalladas para el Ácido glutámico N-t-butoxicarbonil éster fenil α (Boc-Gluoph), pero desafortunadamente, la información disponible en línea es bastante limitada y no proporciona el análisis exhaustivo que está buscando.

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of glutamic acid, which plays a crucial role in protein synthesis and serves as a neurotransmitter in the nervous system .

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) protecting group, which is commonly used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that Boc-Gluoph may interact with its targets by releasing the protected amine under specific conditions, thereby initiating further biochemical reactions.

Biochemical Pathways

Given that it is a derivative of glutamic acid, it may be involved in pathways related to protein synthesis and neurotransmission .

Pharmacokinetics

The boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the bioavailability of Boc-Gluoph may be influenced by the pH and the presence of specific enzymes in the body.

Result of Action

Based on its structure, it is plausible that the compound could influence protein synthesis and neurotransmission due to its glutamic acid derivative nature .

Action Environment

Factors such as ph and temperature could potentially affect the stability of the boc group and hence the overall action of boc-gluoph .

Propiedades

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGORLVQLJSWBX-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208250 |

Source

|

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-94-9 |

Source

|

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.